molecular formula C23H22N2O5S B2424857 2-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide CAS No. 922010-44-4

2-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide

Cat. No. B2424857
CAS RN: 922010-44-4
M. Wt: 438.5
InChI Key: VKANRQMNOFHANS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide is a useful research compound. Its molecular formula is C23H22N2O5S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality 2-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-methoxyphenyl)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Environmental Impact and Behavior

  • Parabens in Aquatic Environments : A study highlighted the occurrence, fate, and behavior of parabens, compounds structurally related to methoxyphenyl groups, in aquatic environments. Despite effective wastewater treatments, these compounds persist in the environment, raising concerns about their weak endocrine-disrupting effects and the stability of their halogenated by-products (Haman et al., 2015).

Medical and Biological Applications

  • Plastic Scintillators in Medical Imaging : The scintillation properties of plastic scintillators, including polymethyl methacrylate with various luminescent dyes, were reviewed. The study emphasized the potential of these compounds in medical imaging and radiation detection, showcasing their stability and efficiency (Salimgareeva & Kolesov, 2005).
  • DNA Minor Groove Binding : Hoechst 33258, a compound with structural similarities, is known for its strong binding to the minor groove of double-stranded DNA, highlighting its importance in molecular biology research and its potential in rational drug design (Issar & Kakkar, 2013).
  • Synthesis of 2-Guanidinobenzazoles : A review focused on the chemical aspects of 2-guanidinobenzazoles, showcasing their potential as therapeutic agents due to their cytotoxic and cell proliferation inhibitory properties. This highlights the pharmaceutical potential of benzazole derivatives and the importance of synthetic chemistry in developing new pharmacophores (Rosales-Hernández et al., 2022).

properties

IUPAC Name

2-(4-methoxyphenyl)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O5S/c1-25-20-5-3-4-6-22(20)30-21-12-9-17(15-19(21)23(25)26)24-31(27,28)14-13-16-7-10-18(29-2)11-8-16/h3-12,15,24H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKANRQMNOFHANS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NS(=O)(=O)CCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.